molecular formula C7H5FO B1362543 Benzoyl fluoride CAS No. 455-32-3

Benzoyl fluoride

Cat. No. B1362543
Key on ui cas rn: 455-32-3
M. Wt: 124.11 g/mol
InChI Key: HPMLGNIUXVXALD-UHFFFAOYSA-N
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Patent
US06222064B1

Procedure details

A solution of benzoic acid (122 mg, 1 mmol) in CH2Cl2 (5.0 mL) was added to diphenylaminosulfur trifluoride (771 mg, 3.0 mmol ) under N2 and stirred for 16 h at room temperature. After work-up as above benzoyl fluoride (124 mg, quantitative yield) was obtained. The product was identified by g.c.m.s. M+=124
Quantity
122 mg
Type
reactant
Reaction Step One
Name
diphenylaminosulfur trifluoride
Quantity
771 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1(N(S(F)(F)[F:24])C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[C:1]([F:24])(=[O:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
122 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
diphenylaminosulfur trifluoride
Quantity
771 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N(C1=CC=CC=C1)S(F)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 124 mg
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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